molecular formula C18H15N3O4S B11135609 Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11135609
M. Wt: 369.4 g/mol
InChI Key: UBFSGKPZYRUCLF-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and a pyridylcarbonylamino group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the coupling of the thiazole intermediate with a 4-methoxyphenyl halide using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Pyridylcarbonylamino Group: The final step includes the acylation of the thiazole derivative with a pyridylcarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The thiazole ring and the methoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole and methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a lead compound for the development of new anticancer drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-hydroxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
  • Methyl 5-(4-chlorophenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
  • Methyl 5-(4-nitrophenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Uniqueness

What sets Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate apart from similar compounds is the presence of the methoxy group on the phenyl ring. This methoxy group can significantly influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a more potent inhibitor of certain enzymes.

Properties

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 5-(4-methoxyphenyl)-2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H15N3O4S/c1-24-12-8-6-11(7-9-12)15-14(17(23)25-2)20-18(26-15)21-16(22)13-5-3-4-10-19-13/h3-10H,1-2H3,(H,20,21,22)

InChI Key

UBFSGKPZYRUCLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC=CC=N3)C(=O)OC

Origin of Product

United States

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